Cav 3.2 inhibitor 1 Potency Compared to the Pan-T-Type Blocker ML218
Cav 3.2 inhibitor 1 demonstrates a significantly higher binding affinity for the Cav3.2 channel compared to the pan-T-type inhibitor ML218. In a calcium flux assay, Cav 3.2 inhibitor 1 exhibited an IC50 of 10 nM [1], which is 15-fold more potent than the reported IC50 of 150 nM for ML218 against the same target under comparable conditions [2].
| Evidence Dimension | Inhibition of Cav3.2 Channel Activity (Binding Affinity) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | ML218: IC50 = 150 nM (Ca2+ flux assay) |
| Quantified Difference | Cav 3.2 inhibitor 1 is 15-fold more potent (IC50: 10 nM vs. 150 nM). |
| Conditions | Calcium flux assay using recombinant Cav3.2 expressed in HEK293 cells. |
Why This Matters
This 15-fold increase in potency allows for the use of lower compound concentrations, reducing the potential for off-target effects and improving the signal-to-noise ratio in cellular assays, a critical advantage for mechanistic studies.
- [1] BindingDB. (n.d.). BDBM50452229 (CHEMBL4209376). Affinity Data for Voltage-dependent T-type calcium channel subunit alpha-1H. View Source
- [2] Xiang, Z., et al. (2011). The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease. ACS Chemical Neuroscience, 2(12), 730-742. View Source
